molecular formula C13H17N3O B2669390 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile CAS No. 92043-13-5

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile

Cat. No.: B2669390
CAS No.: 92043-13-5
M. Wt: 231.299
InChI Key: CMNAMTJQXKKSGP-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile is a chemical compound with the molecular formula C13H17N3O. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Preparation Methods

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands for alpha1-adrenergic receptors.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Research is ongoing to explore its therapeutic potential in treating conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia.

    Industry: It is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile involves its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological effects. The compound binds to the receptor’s active site, influencing the receptor’s conformation and activity. This interaction can modulate the contraction of smooth muscles, affecting blood pressure and other physiological processes .

Comparison with Similar Compounds

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile is structurally similar to other arylpiperazine-based compounds, such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but may have different affinities and pharmacokinetic profiles. The unique structural features of this compound, such as the presence of the methoxy group, contribute to its specific binding properties and therapeutic potential .

Similar compounds include:

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNAMTJQXKKSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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